tert-Butyl 4-hydroxyoctahydro-1H-indole-1-carboxylate
Overview
Description
tert-Butyl 4-hydroxyoctahydro-1H-indole-1-carboxylate is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities
Mechanism of Action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure and functional groups present in the derivative.
Mode of Action
The interaction of indole derivatives with their targets can result in a variety of biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole is an important heterocyclic system that provides the skeleton to many bioactive compounds . The specific biochemical pathways affected by an indole derivative would depend on its structure and the biological targets it interacts with.
Result of Action
The molecular and cellular effects of an indole derivative’s action would depend on its specific biological activities. For example, an indole derivative with anticancer activity might inhibit cell proliferation or induce apoptosis in cancer cells .
Biochemical Analysis
Biochemical Properties
tert-Butyl 4-hydroxyoctahydro-1H-indole-1-carboxylate plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances . The compound’s hydroxyl group allows it to form hydrogen bonds with amino acid residues in enzyme active sites, thereby influencing enzyme activity and specificity. Additionally, this compound can interact with proteins involved in signal transduction pathways, modulating their activity and affecting downstream cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and alterations in cellular metabolism . These effects can result in varied cellular responses, such as changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response. Additionally, high doses of this compound can result in toxic or adverse effects, such as cellular damage or apoptosis.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . These interactions can influence metabolic pathways, resulting in changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . The transport and distribution of this compound are critical for its biological activity, as they determine the concentration of the compound at its site of action.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be affected by its localization, as it may interact with different biomolecules in various subcellular environments . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-hydroxyoctahydro-1H-indole-1-carboxylate typically involves starting from commercially available 4-bromo-1H-indole. The synthetic route includes several key steps:
Vilsmeier Formylation: The 3-position of 4-bromo-1H-indole is formylated to give an intermediate compound.
N-Boc Protection: The intermediate is then converted to its N-Boc derivative.
Reduction: The aldehyde group is reduced using sodium borohydride in methanol to obtain an alcohol.
Protection of Hydroxy Group: The hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.
Formylation: Introduction of a formyl group at the 4-position using n-butyllithium as a base and dimethylformamide as an electrophile in anhydrous tetrahydrofuran at -78°C.
Horner-Wadsworth-Emmons Olefination:
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-hydroxyoctahydro-1H-indole-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a carbonyl compound, while reduction of the carbonyl group regenerates the hydroxy compound .
Scientific Research Applications
tert-Butyl 4-hydroxyoctahydro-1H-indole-1-carboxylate has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives.
Biology: Indole derivatives are known for their biological activities, including antiviral, anticancer, and antimicrobial properties.
Industry: Used in the synthesis of biologically active natural products
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- Indole-3-acetic acid
- Indole-3-carbinol
Uniqueness
tert-Butyl 4-hydroxyoctahydro-1H-indole-1-carboxylate is unique due to its specific structure, which includes a tert-butyl group and a hydroxy group on the indole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other indole derivatives .
Properties
CAS No. |
543910-49-2 |
---|---|
Molecular Formula |
C13H23NO3 |
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl (3aR,4S,7aR)-4-hydroxy-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-8-7-9-10(14)5-4-6-11(9)15/h9-11,15H,4-8H2,1-3H3/t9-,10-,11+/m1/s1 |
InChI Key |
MRMYRYLVMIZVQM-MXWKQRLJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2[C@H]1CCC[C@@H]2O |
SMILES |
CC(C)(C)OC(=O)N1CCC2C1CCCC2O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CCCC2O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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